N-(4-fluorophenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
CAS No.: 1251676-24-0
Cat. No.: VC5181009
Molecular Formula: C22H22FN3O4S2
Molecular Weight: 475.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251676-24-0 |
|---|---|
| Molecular Formula | C22H22FN3O4S2 |
| Molecular Weight | 475.55 |
| IUPAC Name | N-(4-fluorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide |
| Standard InChI | InChI=1S/C22H22FN3O4S2/c1-30-19-8-6-18(7-9-19)25-11-13-26(14-12-25)32(28,29)20-10-15-31-21(20)22(27)24-17-4-2-16(23)3-5-17/h2-10,15H,11-14H2,1H3,(H,24,27) |
| Standard InChI Key | HWBTZGIHRAIUEV-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=C(C=C4)F |
Introduction
N-(4-fluorophenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a complex organic compound featuring a thiophene ring, a piperazine moiety, and various functional groups. This compound is notable for its potential applications in scientific research, particularly in medicinal chemistry, due to its diverse structural features and biological activities.
Synthesis and Chemical Reactions
The synthesis of N-(4-fluorophenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide typically involves several key steps, including the use of various reagents and conditions. The detailed synthesis routes are outlined in the literature, highlighting the complexity of creating this molecule from simpler precursors.
Synthesis Steps:
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Initial Precursors: The synthesis often starts with simpler organic compounds that are modified through a series of chemical reactions.
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Reaction Conditions: Temperature, solvents, and catalysts are critical for optimizing yield and purity.
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Final Product: The compound is purified and characterized using techniques such as NMR, MS, and IR spectroscopy.
Biological Activities and Potential Applications
Research into similar compounds suggests that modifications in structure can significantly influence binding affinity and selectivity towards specific receptors, which is crucial for therapeutic efficacy. The compound's potential applications span various scientific fields, including medicinal chemistry, where it could serve as a scaffold for designing new drugs.
Potential Applications:
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Medicinal Chemistry: As a scaffold for drug design due to its interaction capabilities with biological targets.
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Biological Research: Useful in studying receptor interactions and developing new therapeutic agents.
Characterization Techniques
Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed to confirm the identity and purity of this compound.
Characterization Methods:
| Technique | Purpose |
|---|---|
| NMR | Structural confirmation |
| MS | Molecular weight determination |
| IR | Functional group identification |
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